![molecular formula C16H18N3NaO5S B12443044 sodium;(2S,5R,6R)-6-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12443044.png)
sodium;(2S,5R,6R)-6-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium;(2S,5R,6R)-6-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate is a complex organic compound with significant applications in various fields. This compound is characterized by its unique bicyclic structure, which includes a thiazolidine ring fused to a beta-lactam ring. The presence of an amino group and a hydroxyphenyl group further enhances its chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium;(2S,5R,6R)-6-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the thiazolidine ring: This is achieved by reacting a suitable thiol with a beta-lactam precursor under controlled conditions.
Introduction of the amino group: This step involves the use of amination reactions, often employing reagents such as ammonia or amines.
Attachment of the hydroxyphenyl group: This is typically done through acylation reactions, using reagents like acyl chlorides or anhydrides.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:
Batch or continuous flow reactors: These are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification techniques: Methods such as crystallization, distillation, and chromatography are employed to isolate and purify the final product.
化学反応の分析
Types of Reactions
Sodium;(2S,5R,6R)-6-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学的研究の応用
Sodium;(2S,5R,6R)-6-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
作用機序
The mechanism of action of sodium;(2S,5R,6R)-6-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can:
Inhibit enzymes: By binding to the active site of enzymes, it can inhibit their activity.
Interact with receptors: By binding to cell surface receptors, it can modulate cellular signaling pathways.
Disrupt cellular processes: By interfering with key cellular processes, it can exert its biological effects.
類似化合物との比較
Sodium;(2S,5R,6R)-6-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate can be compared with other similar compounds, such as:
Cefadroxil: A cephalosporin antibiotic with a similar beta-lactam structure.
Amoxicillin: A penicillin antibiotic with a similar amino group and beta-lactam ring.
Cefalexin: Another cephalosporin antibiotic with a similar thiazolidine ring.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.
特性
分子式 |
C16H18N3NaO5S |
|---|---|
分子量 |
387.4 g/mol |
IUPAC名 |
sodium;(2S,5R,6R)-6-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C16H19N3O5S.Na/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7;/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24);/q;+1/p-1/t9?,10-,11+,14-;/m1./s1 |
InChIキー |
BYHDFCISJXIVBV-GJUCOGTPSA-M |
異性体SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)[O-])C.[Na+] |
正規SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)[O-])C.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-(3-bromophenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B12442964.png)
![Tert-butyl 4-[(tert-butoxycarbonyl)oxy]-3-fluoropiperidine-1-carboxylate](/img/structure/B12442968.png)
![Methyl 2-[(E)-2-(3,4-diacetoxyphenyl)vinyl]-6-methoxy-benzoate](/img/structure/B12442969.png)
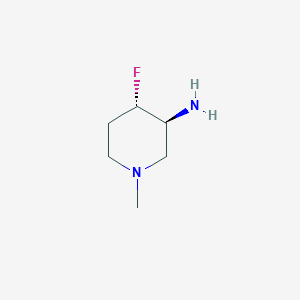
![4,6-dichloro-1-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12442974.png)
![(S)-1-[(RP)-2-(Di-tert-butylphosphino)ferrocenyl]ethyldiphenylphosphine](/img/structure/B12442980.png)

![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B12442986.png)
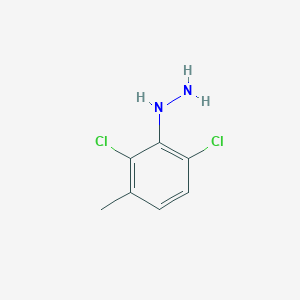
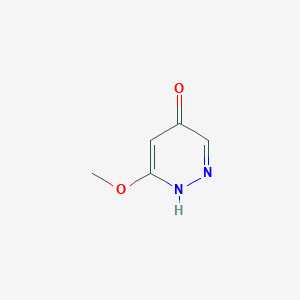
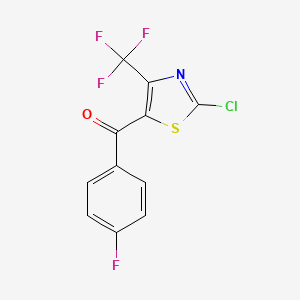
![2-chloro-N'-[(4-ethylphenyl)carbonyl]benzohydrazide](/img/structure/B12443031.png)
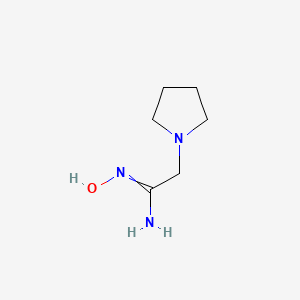
![Di-tert-butyl 2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate](/img/structure/B12443037.png)
